N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Übersicht

Beschreibung

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.

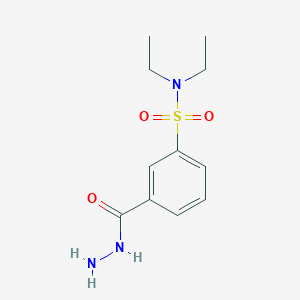

Chemical Structure and Properties

The compound features a sulfonamide functional group, characterized by the presence of a sulfonyl group attached to a nitrogen atom bonded to two ethyl groups and a hydrazinecarbonyl moiety. Its molecular formula is C₁₃H₁₈N₄O₂S, with a molecular weight of approximately 271.34 g/mol. The unique structure contributes to its biological activity, which is explored in various studies.

This compound exhibits biological activity through several mechanisms:

- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The binding affinity of sulfonamide derivatives to CAs has been extensively studied, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and related compounds:

- Antitumor Activity : Research indicates that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds similar to this compound were tested for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Cardiovascular Effects : A study analyzed the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could modulate vascular resistance and cardiac function, suggesting potential applications in treating cardiovascular diseases .

Comparative Analysis

A comparative analysis of this compound with other structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide | Contains fluorinated thiazole moiety | Antimicrobial activity |

| N,N-Dimethylbenzenesulfonamide | Simpler structure without hydrazine | Lower biological activity |

| Benzene sulfonamide | Basic sulfonamide structure | General antibacterial properties |

The presence of diethyl groups and hydrazine functionality in this compound enhances its biological activity compared to simpler sulfonamides .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it inhibited cell growth significantly, suggesting its potential as an anticancer agent .

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.

- Mechanistic Studies : To explore the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide exhibits noteworthy biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure enhances its binding affinity to carbonic anhydrases (CAs), which are important targets for therapeutic interventions in conditions such as glaucoma and cancer .

Therapeutic Applications

-

Antimicrobial Activity :

- The compound has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

-

Anticancer Properties :

- In studies involving cancer cell lines such as HT-29 (colon cancer) and COLO-205 (colorectal cancer), this compound demonstrated substantial inhibition of cell growth. This suggests its potential utility in cancer therapeutics, particularly in targeting specific malignancies .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide | Contains fluorinated thiazole moiety | Antimicrobial activity |

| N,N-Dimethylbenzenesulfonamide | Simpler structure without hydrazine | Lower biological activity |

| Benzene sulfonamide | Basic sulfonamide structure | General antibacterial properties |

The presence of diethyl groups and hydrazine functionality in this compound enhances its biological activity compared to simpler sulfonamides .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazine derivatives showed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, revealing a MIC comparable to established antibiotics, indicating its potential for development as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer). Results indicated that it significantly inhibited cell growth, suggesting its potential as an anticancer agent. The mechanism of action appears to involve interference with cellular proliferation pathways .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazinecarbonyl moiety undergoes oxidation under acidic or basic conditions:

- Primary reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in ethanol/water mixtures .

- Products : Formation of carboxylic acid derivatives or sulfonic acids via cleavage of the hydrazine group .

Key observation : Oxidation selectivity depends on pH and temperature. Under basic conditions, KMnO₄ generates sulfonate intermediates, while acidic conditions favor carbonyl oxidation.

Reduction Reactions

The sulfonamide and hydrazine groups participate in reduction:

- Primary reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether .

- Products : Reduction of the carbonyl group yields secondary amines, while the sulfonamide remains intact .

Example :

Substitution Reactions

The chlorophenyl group (if present) and sulfonamide nitrogen are reactive sites:

- Nucleophilic substitution : Amines or thiols displace the chloro group under basic conditions (e.g., NaOH) .

- Reagents : Piperidine or sodium hydroxide facilitates substitution at the sulfonamide nitrogen .

Notable case : Reaction with thiosemicarbazide in H₂SO₄ yields thiadiazole derivatives via cyclization .

Condensation Reactions

The hydrazinecarbonyl group forms hydrazones with aldehydes/ketones:

| Carbonyl Source | Conditions | Product | Reference |

|---|---|---|---|

| Acetone | Reflux in propan-2-ol/HCl | Hydrazone with dimethylpyrazole moiety | |

| Benzaldehyde | Reflux in ethanol | Benzylidene hydrazone |

Structural confirmation :

- ¹H-NMR : Duplicate CO-NH signals (δ 8.67–9.10 ppm) indicate hindered rotation .

- ¹³C-NMR : C=O resonance at ~167 ppm confirms hydrazone formation .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Triazole and Thiadiazole Formation

Pyrimidine Derivatives

- Reagents : Ethyl acetoacetate under reflux .

- Products : Dihydropyrimidinediones with nanomolar affinity for carbonic anhydrases .

Key data :

- X-ray crystallography : Confirmed binding modes of cyclized products to CA isoforms .

- Thermal shift assays : Affinity constants (Kₐ) range from 6 nM (CA I) to 1.85 µM (CA XII) .

Industrial-Scale Reactions

Optimized conditions for large-scale synthesis include:

- Solvent : Hydrazine monohydrate (64% water) .

- Temperature : Reflux at 119°C .

- Yield : ~93% conversion achieved in 40 hours .

Critical Analysis of Research Findings

- Diverse applications : The compound’s reactivity enables its use in synthesizing enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

- Structural insights : NMR and X-ray data confirm reaction outcomes, emphasizing the role of steric and electronic effects in product selectivity .

- Limitations : Scalability challenges exist due to prolonged reaction times (e.g., 40-hour reflux) .

This synthesis flexibility positions N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide as a valuable scaffold in medicinal and industrial chemistry.

Eigenschaften

IUPAC Name |

N,N-diethyl-3-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-6-9(8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJRCNQOLBMRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351092 | |

| Record name | N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96134-80-4 | |

| Record name | Benzoic acid, 3-[(diethylamino)sulfonyl]-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96134-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.